4-Methylthiazole

Flavor Chemistry Organoleptic Analysis Food Science

4-Methylthiazole (CAS 693-95-8) is a heterocyclic organic compound belonging to the thiazole class, characterized by a five-membered ring containing both sulfur and nitrogen atoms. It is a clear, colorless to pale yellow liquid with a distinct nutty, green, and vegetable-like aroma, and is widely recognized for its dual utility as a potent flavor and fragrance ingredient and as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C4H5NS
Molecular Weight 99.16 g/mol
CAS No. 693-95-8
Cat. No. B1212942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiazole
CAS693-95-8
Synonyms4-methylthiazole
Molecular FormulaC4H5NS
Molecular Weight99.16 g/mol
Structural Identifiers
SMILESCC1=CSC=N1
InChIInChI=1S/C4H5NS/c1-4-2-6-3-5-4/h2-3H,1H3
InChIKeyQMHIMXFNBOYPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, ALCOHOL, ETHER
Slightly soluble in water;  Soluble in fats, most organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylthiazole (CAS 693-95-8): A Procurement Guide to a Key Thiazole Building Block and Flavor Compound


4-Methylthiazole (CAS 693-95-8) is a heterocyclic organic compound belonging to the thiazole class, characterized by a five-membered ring containing both sulfur and nitrogen atoms. It is a clear, colorless to pale yellow liquid with a distinct nutty, green, and vegetable-like aroma, and is widely recognized for its dual utility as a potent flavor and fragrance ingredient and as a versatile intermediate in pharmaceutical and agrochemical synthesis . The compound is a key volatile product in the thermal degradation of thiamine (Vitamin B1) and is found naturally in various cooked and roasted foods, underscoring its relevance in food chemistry .

Why Generic Substitution Fails for 4-Methylthiazole (CAS 693-95-8) in Critical Applications


Simple substitution with other methylthiazole isomers (e.g., 2-methylthiazole, 5-methylthiazole) or the parent thiazole is not viable in applications requiring precise organoleptic profiles or specific chemical reactivity. The position of the methyl group on the thiazole ring critically determines the compound's odor character, threshold, and physicochemical properties, leading to distinct sensory outcomes in flavor formulations [1]. Furthermore, the 4-position methyl group dictates its unique reactivity in chemical synthesis, as seen in selective benzylic bromination or cross-coupling reactions, which are essential for constructing complex pharmaceutical intermediates [2]. These critical differences in both sensory perception and chemical behavior make 4-methylthiazole a non-interchangeable, application-specific compound, the evidence for which is detailed below.

4-Methylthiazole (CAS 693-95-8): A Comparative Evidence Guide for Scientific and Industrial Selection


Comparative Sensory Profile: 4-Methylthiazole vs. Its Isomers for Flavor Formulation

The selection of 4-methylthiazole over other isomers for flavor applications is driven by its specific, well-defined organoleptic profile. Direct comparison of standard 0.10% dilutions reveals that 4-methylthiazole provides a 'nutty, green vegetable, tomato' character [1], which is distinctly different from the 'green vegetable' note of 2-methylthiazole and the reported 'stench' of 5-methylthiazole [2]. This differentiation allows for precise flavor tuning without the off-notes associated with other isomers.

Flavor Chemistry Organoleptic Analysis Food Science

Regulatory Safety Benchmarking: 4-Methylthiazole's Advantage in Flavor Applications

From a procurement and safety perspective for flavor applications, 4-methylthiazole holds a significant advantage over certain analogs. It has been evaluated by JECFA (2002) with a conclusion of 'No safety concern at current levels of intake when used as a flavouring agent' and an Acceptable Daily Intake (ADI) [1]. In contrast, 5-methylthiazole carries specific recommendations for 'not for flavor use' and 'not for fragrance use' from industry sources [2], representing a critical and quantifiable regulatory and safety distinction.

Food Safety Regulatory Science Toxicology

Physicochemical Profile: LogP Difference Enabling Distinct Formulation Behavior

The lipophilicity of 4-methylthiazole, as indicated by its calculated LogP of 0.90, provides a point of differentiation from other thiazoles, influencing its behavior in formulations and analytical separations. This value is significantly higher than the LogP of the parent compound, thiazole (0.44) [1], and nearly triple that of its isomer, 2-methylthiazole (0.343) . This indicates 4-methylthiazole is substantially more lipophilic, impacting its partitioning in multi-phase systems like emulsions or its retention time in reverse-phase HPLC analysis.

Physicochemical Properties Formulation Science Chromatography

Synthetic Utility: 4-Methylthiazole as a Key Intermediate in Pharmaceutical Synthesis

The specific placement of the methyl group at the 4-position is not an arbitrary structural feature; it is a crucial requirement for the compound's role as a pharmaceutical building block. In the patented synthesis of growth hormone secretagogues (e.g., L-165,666), 4-methylthiazole undergoes a specific benzylic bromination to yield a key intermediate (bromide IV) [1]. This regioselective reaction is unique to 4-methylthiazole. In contrast, its analog, 4-methyl-5-thiazoleethanol (CAS 137-00-8), serves a different purpose, functioning as a precursor to other thiazole compounds [2], highlighting that even within the 4-methylthiazole scaffold, specific derivatives have non-overlapping applications.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Best Application Scenarios for 4-Methylthiazole (CAS 693-95-8): Where It Outperforms Analogs


Precision Flavor Formulation Requiring a Nutty/Green Profile

This is the primary domain where 4-methylthiazole demonstrates its unique value over other methylthiazole isomers. As detailed in Section 3, Evidence Item 1, its specific 'nutty, green vegetable, tomato' aroma, in contrast to the pure 'green vegetable' note of 2-methylthiazole or the 'stench' of 5-methylthiazole, makes it the only viable choice for creating complex savory, roasted, and meaty flavor profiles. Procurement should prioritize 4-methylthiazole when the target sensory outcome requires a balanced, nutty character with green undertones. [1]

Development of Food and Beverage Products with a Streamlined Regulatory Pathway

In any project where the final product is intended for human consumption, 4-methylthiazole's favorable safety evaluation provides a clear procurement advantage. As established in Section 3, Evidence Item 2, the JECFA assessment that it poses 'No safety concern' at current intake levels is a significant differentiator from compounds like 5-methylthiazole, which is not recommended for flavor use. Selecting 4-methylthiazole minimizes regulatory hurdles and toxicological risk, making it the more straightforward choice for flavor houses and food manufacturers. [1]

Synthesis of Specific Thiazole-Containing Pharmaceuticals and Agrochemicals

For synthetic chemists, 4-methylthiazole is not a generic building block but a specific reagent. The evidence from Section 3, Evidence Item 4, shows its essential role in the benzylic bromination step required for synthesizing certain growth hormone secretagogues and other active pharmaceutical ingredients. Procurement should be driven by the specific synthetic route, where the 4-methyl substitution pattern is not a preference but a structural requirement. This extends to its use as an intermediate in the production of fungicides like thiabendazole and other specialized chemicals. [1]

Analytical Method Development and Quality Control for Complex Mixtures

The unique physicochemical properties of 4-methylthiazole, particularly its LogP of 0.90, are essential for analytical chemists (as per Section 3, Evidence Item 3). This distinct lipophilicity allows for its chromatographic separation from other thiazoles with similar structures but different LogP values (e.g., thiazole at 0.44, 2-methylthiazole at 0.343). In quality control or research settings analyzing complex food, biological, or environmental samples, 4-methylthiazole serves as a key reference standard with a predictable and well-defined retention time, enabling its accurate identification and quantification. [1]

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